molecular formula C25H20O2 B110333 4,4'-Dihydroxytetraphenylmethane CAS No. 1844-01-5

4,4'-Dihydroxytetraphenylmethane

Cat. No. B110333
CAS RN: 1844-01-5
M. Wt: 352.4 g/mol
InChI Key: BATCUENAARTUKW-UHFFFAOYSA-N
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Description

4,4’-Dihydroxytetraphenylmethane is a chemical compound with the formula C25H20O2 and a molecular weight of 352.43 . It is also known as Bis(4-hydroxyphenyl)diphenylmethane .


Physical And Chemical Properties Analysis

4,4’-Dihydroxytetraphenylmethane is a solid at 20 degrees Celsius . It has a predicted boiling point of 530.6±45.0 °C and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Materials Science: Self-Assembly Materials

4,4’-Dihydroxytetraphenylmethane: is utilized in the field of materials science, particularly in the development of self-assembly materials . These materials have the ability to autonomously organize into structured and functional arrangements, which are critical in the creation of nanoscale devices and systems.

Biomaterials: Drug Delivery Systems

In the realm of biomaterials, this compound is explored for its potential in drug delivery systems. It can be used to create biocompatible and biodegradable carriers that can transport drugs to targeted cells, thereby minimizing side effects and enhancing therapeutic efficacy .

Analytical Standards

As an analytical standard, 4,4’-Dihydroxytetraphenylmethane serves as a reference material in various chemical analyses to ensure the accuracy and reliability of measurement processes, particularly in materials science research .

Polyelectrolytes for SAMs

This compound is significant in the production of polyelectrolytes for self-assembled monolayers (SAMs). SAMs are integral in various applications, including sensor technology, surface engineering, and the creation of anti-fouling surfaces .

Polymer/Macromolecule Reagents

The compound is used as a monomer in the synthesis of polymers and macromolecules. These polymers have diverse applications ranging from structural materials to components in electronic devices .

Safety and Hazards

4,4’-Dihydroxytetraphenylmethane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and long-lasting harmful effects to aquatic life . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding release to the environment .

properties

IUPAC Name

4-[(4-hydroxyphenyl)-diphenylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCUENAARTUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283308
Record name 4,4'-Dihydroxytetraphenylmethane
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxytetraphenylmethane

CAS RN

1844-01-5
Record name Bis(4-hydroxyphenyl)diphenylmethane
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Record name 4,4'-Dihydroxytetraphenylmethane
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Record name 4,4'-Dihydroxytetraphenylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the thermal properties of polymers synthesized using 4,4'-(Diphenylmethylene)diphenol as a monomer?

A1: [] Polymers incorporating 4,4'-(Diphenylmethylene)diphenol demonstrate excellent thermal stability. For example, poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane], synthesized using 4,4'-(Diphenylmethylene)diphenol as a starting material, exhibits a 5% weight loss temperature of 534°C and a glass transition temperature of 258°C. [] This high thermal stability makes these polymers suitable for applications requiring resistance to high temperatures.

Q2: How does the structure of 4,4'-(Diphenylmethylene)diphenol contribute to the dielectric properties of the polymers it forms?

A2: [] The bulky, non-polar tetraphenylmethane group in 4,4'-(Diphenylmethylene)diphenol contributes to the low dielectric constant of polymers synthesized using this monomer. Poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] exhibits a dielectric constant of approximately 2.7. [] This property is desirable for applications in microelectronics and electrical insulation where low dielectric losses are critical.

Q3: Can 4,4'-(Diphenylmethylene)diphenol be used to synthesize other types of polymers besides poly(naphthylene ether)s?

A3: [] Yes, 4,4'-(Diphenylmethylene)diphenol can be used to synthesize a variety of heterochain polyesters, also referred to as polyarylates. These polymers are known for their valuable properties, including high thermal stability and good mechanical strength. []

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